molecular formula C12H17NO4 B8520275 Methyl 3-amino-4-(2,2-dimethoxyethyl)benzoate

Methyl 3-amino-4-(2,2-dimethoxyethyl)benzoate

Cat. No. B8520275
M. Wt: 239.27 g/mol
InChI Key: FWZSWIXOPWURKN-UHFFFAOYSA-N
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Patent
US06169107A

Procedure details

To a mixture of 4.40 g (16.3 mmol) of methyl 4-(2,2-dimethoxyethyl)-3-nitrobenzoate in a solvent mixture of 200 ml of methanol and 2 ml of acetic acid was added 0.50 g of 5% palladium-carbon to perform catalytic hydrogenation at ambient temperature under normal pressure and then treat the reaction mixture in a conventional manner. Thus, 4.16 g of methyl 3-amino-4-(2,2-dimethoxyethyl)benzoate was obtained.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:18][CH3:19])[CH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1[N+:15]([O-])=O.CO>[C].[Pd].C(O)(=O)C>[NH2:15][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][C:5]=1[CH2:4][CH:3]([O:18][CH3:19])[O:2][CH3:1])[C:9]([O:11][CH3:12])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
COC(CC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
ADDITION
Type
ADDITION
Details
treat the reaction mixture in a conventional manner

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=CC1CC(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: CALCULATEDPERCENTYIELD 106.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.